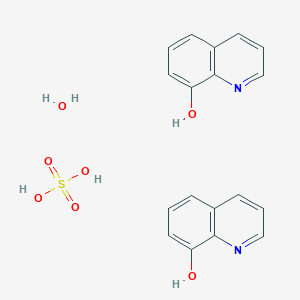

8-Quinolinol hemisulfate

Overview

Description

8-Quinolinol hemisulfate, also known as 8-Hydroxyquinoline hemisulfate, is a monoprotic bidentate chelating agent . It exhibits antiseptic, disinfectant, and pesticide properties, functioning as a transcription inhibitor .

Synthesis Analysis

8-Quinolinol hemisulfate salt (8-OHQ) may be used in the preparation of Cu [8-OHQ] 2, which shows proteasome-inhibitory activity . It dissolves in water at a concentration of 100 mg/ml to form a clear to slightly hazy, yellow to yellow-orange colored solution .

Molecular Structure Analysis

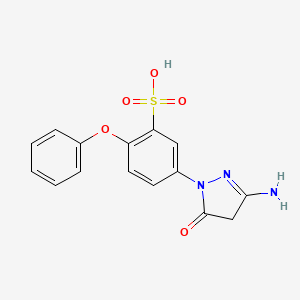

The empirical formula of 8-Quinolinol hemisulfate is C18H14N2O2 · H2SO4 . Its molecular weight is 388.39 . The SMILES string representation is OS(O)(=O)=O.Oc1cccc2cccnc12.Oc3cccc4cccnc34 .

Chemical Reactions Analysis

8-Quinolinol hemisulfate salt (8-OHQ) may be used in the preparation of Cu [8-OHQ] 2, which shows proteasome-inhibitory activity . A solid-state reaction between zinc hydroxide and 8-quinolinol [8-HQ] has been studied .

Physical And Chemical Properties Analysis

8-Quinolinol hemisulfate is a crystalline substance with a light yellow color . Its empirical formula is C9H7NO · ½H2SO4 and it has a molecular weight of 388.39 .

Scientific Research Applications

Phytokinin-like Activity

8-Quinolinol hemisulfate exhibits phytokinin-like activity, impacting plant senescence. Chua (1970) found that its addition to incubation media used in oat leaf senescence tests caused retardation of senescence, particularly at certain pH levels and concentrations (Chua, 1970).

Redox Properties

This compound has significant redox properties, contributing to its antibacterial and antifungal activities. Chobot, Drage, & Hadacek (2011) explored its anti- or pro-oxidant effects, revealing strong antioxidant activity, which may not solely depend on iron chelation but also on its reducing properties (Chobot, Drage, & Hadacek, 2011).

Trace Heavy Metals Concentration

Matsumiya, Kageyama, & Hiraide (2004) utilized 8-quinolinol hemisulfate in a water-in-oil type emulsion for concentrating traces of heavy metals from seawater, improving the accuracy and precision of their determination (Matsumiya, Kageyama, & Hiraide, 2004).

Catalytic Reactions and Polymer Synthesis

8-Quinolinol hemisulfate is used in catalytic reactions and polymer synthesis. Kakiuchi, Takano, & Kochi (2018) discussed its use in catalytic activities involving rhodium(I) complexes, influencing various reactions of terminal alkynes (Kakiuchi, Takano, & Kochi, 2018).

Sensing Platform for Amino Acids

The compound's chelation properties make it a useful element in sensing platforms. He, Yan, Cui, Liu, Ding, & Fang (2011) described its use in a conjugated polymer-based sensing platform for amino acids (He, Yan, Cui, Liu, Ding, & Fang, 2011).

Antifungal Activity

Its antifungal properties are noteworthy. Gershon, Gershon, & Clarke (2004) suggested a nonchelating mechanism contributing to its fungicidal activity, highlighting the compound's broad spectrum of antimicrobial properties (Gershon, Gershon, & Clarke, 2004).

Pharmaceutical Applications

Despite the exclusion of direct drug use information, it's notable that 8-Quinolinol hemisulfate is explored in pharmaceutical contexts. Lu et al. (2006) discovered its role as an inhibitor in the interaction between murine double minute 2 (MDM2) and p53, a critical pathway in cancer therapy (Lu et al., 2006).

Safety And Hazards

Future Directions

properties

IUPAC Name |

quinolin-8-ol;sulfuric acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H7NO.H2O4S.H2O/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4;/h2*1-6,11H;(H2,1,2,3,4);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCXJZDIJIVJJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369105 | |

| Record name | 8-Quinolinol hemisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Quinolinol hemisulfate | |

CAS RN |

207386-91-2 | |

| Record name | 8-Quinolinol hemisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Hydroxyquinoline sulfate monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

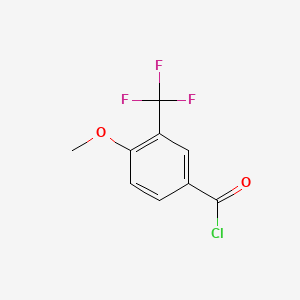

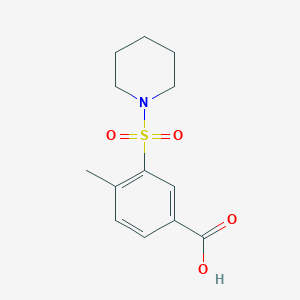

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-2-naphthol](/img/structure/B1586201.png)